molecular formula C13H17NO7S-2 B15061111 Ethanone, 1-[(3S,4S)-4-aMino-3,4-dihydro-3-hydroxy-2,2-diMethyl-2H-1-benzopyran-6-yl]-, sulfate (1

Ethanone, 1-[(3S,4S)-4-aMino-3,4-dihydro-3-hydroxy-2,2-diMethyl-2H-1-benzopyran-6-yl]-, sulfate (1

Cat. No.: B15061111
M. Wt: 331.34 g/mol
InChI Key: RSWIVHOYXGJZSJ-FXMYHANSSA-L
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Description

Ethanone, 1-[(3S,4S)-4-aMino-3,4-dihydro-3-hydroxy-2,2-diMethyl-2H-1-benzopyran-6-yl]-, sulfate (1) is a complex organic compound with significant applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[(3S,4S)-4-aMino-3,4-dihydro-3-hydroxy-2,2-diMethyl-2H-1-benzopyran-6-yl]-, sulfate (1) involves multiple steps, typically starting with the preparation of the core benzopyran structureCommon reagents used in these reactions include hydroxylamine hydrochloride, pyridine, and acetic anhydride .

Industrial Production Methods

Industrial production of this compound often employs scalable and green chemistry techniques to ensure efficiency and sustainability. Methods such as reductive acetylation of oximes mediated with iron (II) acetate are utilized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[(3S,4S)-4-aMino-3,4-dihydro-3-hydroxy-2,2-diMethyl-2H-1-benzopyran-6-yl]-, sulfate (1) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include acetic anhydride, hydroxylamine hydrochloride, and iron (II) acetate. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine-functionalized compounds .

Scientific Research Applications

Ethanone, 1-[(3S,4S)-4-aMino-3,4-dihydro-3-hydroxy-2,2-diMethyl-2H-1-benzopyran-6-yl]-, sulfate (1) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanone, 1-[(3S,4S)-4-aMino-3,4-dihydro-3-hydroxy-2,2-diMethyl-2H-1-benzopyran-6-yl]-, sulfate (1) involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity and influencing biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Ethanone, 1-(3-aminopyridin-4-yl)-, hydrochloride
  • Ethanone, 1-(4-methylphenyl)-
  • Ethanone, 1-[1,1’-biphenyl]-4-yl-

Uniqueness

Ethanone, 1-[(3S,4S)-4-aMino-3,4-dihydro-3-hydroxy-2,2-diMethyl-2H-1-benzopyran-6-yl]-, sulfate (1) is unique due to its specific structural features, such as the presence of both amino and hydroxy groups on the benzopyran ring.

Properties

Molecular Formula

C13H17NO7S-2

Molecular Weight

331.34 g/mol

IUPAC Name

1-[(3S,4S)-4-amino-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl]ethanone;sulfate

InChI

InChI=1S/C13H17NO3.H2O4S/c1-7(15)8-4-5-10-9(6-8)11(14)12(16)13(2,3)17-10;1-5(2,3)4/h4-6,11-12,16H,14H2,1-3H3;(H2,1,2,3,4)/p-2/t11-,12-;/m0./s1

InChI Key

RSWIVHOYXGJZSJ-FXMYHANSSA-L

Isomeric SMILES

CC(=O)C1=CC2=C(C=C1)OC([C@H]([C@H]2N)O)(C)C.[O-]S(=O)(=O)[O-]

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OC(C(C2N)O)(C)C.[O-]S(=O)(=O)[O-]

Origin of Product

United States

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